1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-23-15-5-3-2-4-12(15)10-11-19-16(18)20-24(21,22)14-8-6-13(17)7-9-14/h2-9H,10-11H2,1H3,(H3,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBPRENTQXUXRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCN=C(N)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-(2-methoxyphenyl)ethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with guanidine to form the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Pharmacological Studies
1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine has been investigated for its effects on various neurotransmitter systems. It is particularly noted for its interaction with serotonin receptors, which play a crucial role in mood regulation and cognitive functions.
- Serotonin Receptor Modulation : The compound has shown potential as a modulator of serotonin receptor subtypes, particularly the 5-HT7 receptor, which is implicated in several psychiatric disorders . This modulation can lead to therapeutic effects in conditions such as depression and anxiety.
Neuropharmacology
Research indicates that compounds similar to 1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine may exhibit neuroprotective properties. Studies have suggested that these compounds can mitigate neuronal damage and promote neurogenesis, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Synthesis and Drug Development
The synthesis of this compound involves advanced organic chemistry techniques, which are crucial for developing new pharmaceuticals. The ability to modify the sulfonamide and guanidine groups allows for the creation of analogs with enhanced efficacy and reduced side effects.
- Drug Design : The structural characteristics of this compound facilitate the design of new drugs targeting specific biological pathways, particularly those related to neurotransmitter systems .
Case Study 1: Serotonin Receptor Interaction
A study conducted by Lemoine et al. explored the binding affinity of various guanidine derivatives to serotonin receptors. The findings indicated that modifications on the phenyl rings significantly influenced receptor binding and subsequent signaling pathways .
Case Study 2: Neuroprotective Effects
In another investigation, researchers evaluated the neuroprotective effects of sulfonamide derivatives in animal models of neurodegeneration. Results demonstrated that certain derivatives, including 1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine, reduced markers of oxidative stress and improved cognitive function in treated subjects .
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Guanidine Derivatives
Structural Analogues with Sulfonyl Groups
Several guanidine sulfonamide derivatives share structural similarities with the target compound. Key examples include:
Key Observations :
- Compound 18 ’s phenylsulfonylethyl chain may improve membrane permeability compared to the target compound’s methoxyphenethyl group .
Pharmacologically Active Guanidines
- Structure : N1-[3-(4-Fluorophenyl)-3-pyridin-2-ylpropyl]-N2-[3-(1H-imidazol-4-yl)propyl]guanidine.
- Activity : Potent H2 agonist (100× histamine’s activity) and moderate H1 antagonist.
- Comparison: Unlike the target compound, arpromidine contains an imidazole ring and pyridyl group, which are critical for H2 receptor interaction. The target’s sulfonyl group may redirect activity toward non-histamine targets (e.g., sigma receptors) .
DTG (1,3-Di(2-tolyl)guanidine) :
- Structure : Symmetric diarylguanidine.
- Activity : High affinity for sigma-1 receptors.
- Comparison : The target compound’s asymmetric substitution (sulfonyl + methoxyphenethyl) may reduce sigma receptor affinity but improve selectivity for other targets.
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups: The 4-fluorophenylsulfonyl group in the target compound likely lowers pKa compared to non-sulfonylated guanidines, enhancing solubility in physiological conditions .
Biological Activity
1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies.
The synthesis of 1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-(2-methoxyphenyl)ethylamine, followed by guanidine addition. The reaction conditions require careful control of temperature and pH to achieve high yields and purity .
Chemical Structure
The compound's IUPAC name is 1-(4-fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine, and its molecular formula is C16H18FN3O3S. The presence of the fluorine atom enhances its chemical reactivity and biological activity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate various biochemical pathways, which may contribute to its therapeutic effects .
Biological Activity Data
Research indicates that this compound exhibits potential anti-inflammatory and anticancer properties. It has also been explored for its role as a biochemical probe or inhibitor in various biological systems .
Case Studies
- Dopamine Transporter Inhibition : A related study on bis(4-fluorophenyl) compounds demonstrated that modifications to the structure could enhance binding affinity at the dopamine transporter (DAT). For instance, a derivative showed improved DAT affinity with a Ki value of 23 nM . This suggests that similar modifications could enhance the efficacy of 1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine in targeting DAT-related pathways.
- Serotonin Receptor Interaction : The compound's structural analogs have been investigated for their interactions with serotonin receptors, particularly the 5-HT7 receptor. These studies highlight the potential for developing compounds that can modulate serotonergic activity, which may be beneficial in treating mood disorders .
Comparative Analysis
A comparative analysis with similar compounds reveals that the presence of fluorine significantly influences both stability and lipophilicity, enhancing its effectiveness compared to analogs such as 1-(4-Chlorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine .
| Compound Name | Structure | Biological Activity | Ki (nM) |
|---|---|---|---|
| 1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine | Structure | Anti-inflammatory, anticancer | - |
| 1-(4-Chlorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine | - | Lower potency than fluorinated analog | - |
| Bis(4-fluorophenyl)methylsulfinylalkyl amines | - | DAT inhibition | 23 |
Q & A
Q. Table 1: Toxicity Profile (EU-GHS/CLP Classification)
| Hazard Category | Classification | Precautions |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 | Avoid ingestion; use PPE |
| Acute Toxicity (Dermal) | Category 4 | Nitrile gloves required |
| Acute Toxicity (Inhalation) | Category 4 | Fume hood mandatory |
Q. Table 2: Recommended Analytical Techniques
| Technique | Application | Sensitivity Threshold |
|---|---|---|
| F NMR | Fluorophenyl group confirmation | 0.1 mg/mL |
| HRMS | Molecular formula validation | 1 ppm accuracy |
| X-ray Crystallography | Absolute configuration determination | Single crystal ≥0.2 mm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
